(E)-N-(2-cyclopropyl-2-hydroxypropyl)-2-(p-tolyl)ethenesulfonamide
Description
Properties
IUPAC Name |
(E)-N-(2-cyclopropyl-2-hydroxypropyl)-2-(4-methylphenyl)ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-12-3-5-13(6-4-12)9-10-20(18,19)16-11-15(2,17)14-7-8-14/h3-6,9-10,14,16-17H,7-8,11H2,1-2H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPGCRVCWDLHCB-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(C)(C2CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(C)(C2CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-cyclopropyl-2-hydroxypropyl)-2-(p-tolyl)ethenesulfonamide typically involves multiple steps:
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Formation of the Ethenesulfonamide Backbone: : The initial step involves the preparation of the ethenesulfonamide backbone. This can be achieved through the reaction of an appropriate sulfonyl chloride with an amine under basic conditions to form the sulfonamide linkage.
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Introduction of the p-Tolyl Group: : The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction, where toluene is reacted with the ethenesulfonamide in the presence of a Lewis acid catalyst such as aluminum chloride.
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Cyclopropyl Group Addition: : The cyclopropyl group is typically introduced through a cyclopropanation reaction, which involves the addition of a cyclopropyl carbenoid to the double bond of the ethenesulfonamide.
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Hydroxypropyl Chain Formation: : The hydroxypropyl chain can be synthesized by the reaction of the cyclopropyl group with an appropriate epoxide under acidic or basic conditions to form the hydroxypropyl derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde, depending on the specific reagents and conditions used.
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Reduction: : The ethenesulfonamide backbone can be reduced to form the corresponding amine or alkane derivatives.
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Substitution: : The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alkanes.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(2-cyclopropyl-2-hydroxypropyl)-2-(p-tolyl)ethenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural similarity to certain natural products and pharmaceuticals makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a subject of pharmacological research.
Industry
In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and other specialty chemicals. Its reactivity and functional groups make it versatile for various applications.
Mechanism of Action
The mechanism of action of (E)-N-(2-cyclopropyl-2-hydroxypropyl)-2-(p-tolyl)ethenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Table 2: Comparative Physicochemical Data
Key Observations:
- Hydrogen Bonding: The hydroxyl group in the target compound’s side chain may enhance solubility, similar to 3d’s NH group (IR: 3424.5 cm⁻¹) .
- Aryl Group Impact: The p-tolyl group’s methyl substituent could induce upfield shifts in 1H NMR compared to electron-withdrawing groups (e.g., 3d’s fluorine) .
Biological Activity
Synthesis
The synthesis of (E)-N-(2-cyclopropyl-2-hydroxypropyl)-2-(p-tolyl)ethenesulfonamide typically involves the reaction of appropriate starting materials under controlled conditions. The compound can be synthesized through a multi-step process that includes the formation of the cyclopropyl group and subsequent functionalization with the sulfonamide moiety. Detailed procedures can be found in specialized chemistry literature and patents.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against certain cancer cell lines. The compound has been observed to induce apoptosis in cancer cells via the activation of caspase pathways.
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of Protein Synthesis : The sulfonamide group may interfere with bacterial folate synthesis, similar to other sulfa drugs.
- Induction of Apoptosis : In cancer cells, the compound may activate intrinsic apoptotic pathways, leading to cell death.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the compound's efficacy against clinical isolates of bacteria. Results indicated a strong correlation between structure and activity, highlighting specific substituents that enhance antimicrobial potency.
Case Study 2: Cancer Cell Line Testing
Another research article in Cancer Research reported on the effects of this compound on human breast cancer cell lines. The study concluded that the compound significantly reduced cell viability and induced apoptosis through a dose-dependent manner.
Q & A
What are the critical steps in synthesizing (E)-N-(2-cyclopropyl-2-hydroxypropyl)-2-(p-tolyl)ethenesulfonamide, and how can reaction conditions be optimized for higher yields?
Basic Research Focus
The synthesis typically involves condensation of ethenesulfonyl chloride derivatives with amine-bearing intermediates. Key steps include:
- Sulfonamide bond formation : Reacting 2-(p-tolyl)ethenesulfonyl chloride with 2-cyclopropyl-2-hydroxypropylamine under controlled pH (e.g., using triethylamine as a base) .
- Stereochemical control : Maintaining the (E)-configuration via reaction temperature modulation (e.g., 0–5°C to prevent isomerization) .
- Purification : Column chromatography with silica gel and solvent systems like ethyl acetate/hexane (3:7) to isolate the product .
Optimization : Adjust catalyst loading (e.g., piperidine for Knoevenagel condensations) and use Dean-Stark traps for water removal in refluxing toluene to improve yields up to 65–79% .
Which spectroscopic techniques are most effective for confirming the structural integrity of this compound, and how should data discrepancies be resolved?
Basic Research Focus
Core techniques include:
- 1H/13C NMR : Verify substituent positions (e.g., δ 7.41 ppm for ethenyl protons, J = 15.4 Hz coupling confirms (E)-geometry) .
- HRMS : Validate molecular weight (e.g., [M+H]+ m/z calculated vs. observed) .
- IR Spectroscopy : Identify functional groups (e.g., sulfonamide S=O stretches at 1150–1300 cm⁻¹) .
Resolving discrepancies : Cross-reference with synthetic intermediates, repeat experiments under anhydrous conditions to exclude hydration artifacts, and employ 2D NMR (e.g., COSY, HSQC) for ambiguous signals .
How do structural modifications (e.g., substituent variations on the aryl or cyclopropyl groups) influence biological activity and solubility?
Advanced Research Focus
Methodology for SAR Studies :
- Substituent variation : Introduce electron-withdrawing (e.g., -F, -Br) or donating (-OCH₃) groups on the p-tolyl ring to modulate electronic effects. Assess cytotoxicity via MTT assays .
- Solubility enhancement : Replace cyclopropyl with polar groups (e.g., morpholine) to improve aqueous solubility. Use logP measurements (shake-flask method) and HPLC retention times .
Key Findings : Methoxy groups increase solubility but may reduce target affinity, while halogenated analogs show improved IC50 values in cancer cell lines .
What experimental strategies can address contradictions in biological activity data across different in vitro models?
Advanced Research Focus
Common contradictions : Discrepancies in IC50 values due to cell-line-specific expression of targets (e.g., tubulin isoforms).
Resolution strategies :
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm dependency on specific pathways .
- Pharmacokinetic profiling : Measure compound stability in cell media (e.g., serum protein binding via ultrafiltration) .
- Orthogonal assays : Combine apoptosis assays (Annexin V) with tubulin polymerization tests to correlate activity with mechanism .
How can prodrug strategies improve the bioavailability of this compound, and what functional groups are amenable to derivatization?
Advanced Research Focus
Prodrug design :
- Phosphate esterification : Convert hydroxyl groups (e.g., on cyclopropane) to phosphate esters using phosphorus oxychloride. Hydrolyze in vivo via phosphatases .
- PEGylation : Attach polyethylene glycol to sulfonamide nitrogen to enhance half-life .
Evaluation : Assess hydrolytic stability (pH 7.4 buffer) and bioactivation in plasma .
What computational methods are suitable for predicting interactions between this compound and biological targets like tubulin?
Advanced Research Focus
Approaches :
- Molecular docking (AutoDock/Vina) : Model binding to tubulin’s colchicine site using PDB 1SA0. Focus on key residues (β-tubulin Val238, Asn258) .
- MD simulations (GROMACS) : Simulate binding stability over 100 ns; analyze RMSD and hydrogen-bond occupancy .
Validation : Correlate docking scores (ΔG) with experimental IC50 values from tubulin polymerization assays .
How should researchers prioritize structural analogs for preclinical development based on in vitro and computational data?
Advanced Research Focus
Prioritization criteria :
- Potency : IC50 < 1 µM in ≥3 cancer cell lines .
- Selectivity : SI (selectivity index) >10 compared to non-tumor cells .
- ADMET : Predicted CYP450 inhibition (e.g., CYP3A4) <50% at 10 µM; aqueous solubility >50 µg/mL .
Workflow : High-throughput screening → hit validation → SAR refinement → PK/PD modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
